molecular formula C12H13NO3 B11723020 (2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid

(2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B11723020
M. Wt: 219.24 g/mol
InChI Key: UEAWNUSPEQALQH-UMJHXOGRSA-N
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Description

(2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a methyl group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl and Phenyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.

    Oxidation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid: shares similarities with other pyrrolidine derivatives such as proline and hydroxyproline.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

    Hydroxyproline: A hydroxylated derivative of proline.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-13-10(14)7-9(11(13)12(15)16)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16)/t9?,11-/m0/s1

InChI Key

UEAWNUSPEQALQH-UMJHXOGRSA-N

Isomeric SMILES

CN1[C@@H](C(CC1=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CN1C(C(CC1=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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